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Compound of Interest

Compound Name: 1,2-Diethoxybenzene

Cat. No.: B166437 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for

1,2-diethoxybenzene, a key aromatic ether used in various chemical syntheses. This

document presents its nuclear magnetic resonance (NMR), infrared (IR), and mass

spectrometry (MS) data, complete with detailed experimental protocols and a visual workflow

for spectroscopic analysis.

Core Spectroscopic Data
The following sections provide a detailed analysis of the NMR, IR, and MS data for 1,2-
diethoxybenzene, with quantitative data summarized in structured tables for ease of reference

and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique that provides detailed information about

the molecular structure of a compound. Both ¹H and ¹³C NMR spectra are crucial for the

structural elucidation of 1,2-diethoxybenzene.

¹H NMR Spectroscopy Data

The ¹H NMR spectrum of 1,2-diethoxybenzene exhibits characteristic signals for the aromatic

and ethoxy group protons. The aromatic protons appear as a multiplet in the downfield region,

while the ethoxy protons give rise to a quartet and a triplet due to spin-spin coupling.
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~6.90 m 4H Ar-H

~4.05 q 4H -O-CH₂-CH₃

~1.40 t 6H -O-CH₂-CH₃

¹³C NMR Spectroscopy Data

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The

aromatic carbons attached to the oxygen atoms are significantly deshielded, appearing at a

lower field.

Chemical Shift (δ) ppm Assignment

~149.0 C-O

~121.0 Ar-CH

~114.0 Ar-CH

~64.5 -O-CH₂-CH₃

~15.0 -O-CH₂-CH₃

Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule by

measuring the absorption of infrared radiation. The IR spectrum of 1,2-diethoxybenzene
shows characteristic absorption bands for aromatic C-H, aliphatic C-H, and C-O stretching

vibrations.
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Wavenumber (cm⁻¹) Intensity Assignment

~3050 Medium Aromatic C-H Stretch

~2980, ~2930, ~2870 Strong Aliphatic C-H Stretch

~1590, ~1490 Medium to Strong Aromatic C=C Stretch

~1250 Strong Aryl-O Stretch

~1120 Strong Alkyl-O Stretch

~750 Strong
Aromatic C-H Bend (ortho-

disubstituted)

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, which aids in its identification. The electron ionization (EI) mass spectrum of 1,2-
diethoxybenzene shows a molecular ion peak at m/z 166, corresponding to its molecular

weight.[1] Key fragmentation pathways involve the loss of an ethyl group or ethylene.

m/z Relative Intensity (%) Proposed Fragment

166 ~40 [M]⁺ (Molecular Ion)

137 ~25 [M - C₂H₅]⁺

110 100
[M - C₂H₄O]⁺ or rearrangement

product

109 ~26 [M - C₂H₅O]⁺

81 ~20 [C₆H₅]⁺

Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments cited in this

guide.

NMR Spectroscopy Protocol

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 8 Tech Support

https://www.benchchem.com/product/b166437?utm_src=pdf-body
https://www.benchchem.com/product/b166437?utm_src=pdf-body
https://webbook.nist.gov/cgi/cbook.cgi?ID=C2050466&Mask=200
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b166437?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Sample Preparation:

Weigh approximately 10-20 mg of 1,2-diethoxybenzene for ¹H NMR (or 50-100 mg for ¹³C

NMR) and dissolve it in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a

clean, dry vial.

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical

shift referencing (0 ppm).

Transfer the solution to a 5 mm NMR tube, ensuring the sample height is adequate for the

spectrometer's detector.

Instrument Setup:

Insert the NMR tube into the spectrometer's probe.

Lock the spectrometer on the deuterium signal of the solvent to stabilize the magnetic

field.

Shim the magnetic field to achieve optimal homogeneity and resolution, resulting in sharp,

symmetrical peaks.

Tune and match the probe to the appropriate nucleus (¹H or ¹³C).

Data Acquisition:

Set the appropriate acquisition parameters, including the number of scans, spectral width,

and relaxation delay.

Acquire the free induction decay (FID) signal.

Process the FID using a Fourier transform to obtain the NMR spectrum.

Phase the spectrum and perform baseline correction.

Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

IR Spectroscopy Protocol
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Sample Preparation (Liquid Film Method):

Place a drop of neat 1,2-diethoxybenzene onto a salt plate (e.g., NaCl or KBr).

Gently place a second salt plate on top of the first to create a thin liquid film between the

plates.

Ensure there are no air bubbles in the film.

Instrument Setup:

Place the salt plate assembly into the sample holder of the FTIR spectrometer.

Acquire a background spectrum of the empty sample compartment to subtract

atmospheric and instrumental interferences.

Data Acquisition:

Acquire the infrared spectrum of the sample.

The spectrum is typically recorded in the mid-infrared range (4000-400 cm⁻¹).

Process the spectrum to display transmittance or absorbance as a function of

wavenumber (cm⁻¹).

Mass Spectrometry Protocol (Electron Ionization)
Sample Introduction:

Introduce a small amount of 1,2-diethoxybenzene into the mass spectrometer, typically

via a direct insertion probe or after separation by gas chromatography (GC-MS).

The sample is vaporized in the ion source.

Ionization:

The vaporized sample molecules are bombarded with a high-energy electron beam

(typically 70 eV).
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This causes the molecules to ionize, primarily forming a molecular ion (M⁺) and various

fragment ions.

Mass Analysis:

The positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole or

time-of-flight analyzer).

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

Detection:

The separated ions are detected, and their abundance is recorded.

The resulting mass spectrum is a plot of relative ion abundance versus m/z.

Visualization of Spectroscopic Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of an

organic compound like 1,2-diethoxybenzene.
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Caption: General workflow for the spectroscopic analysis of an organic compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b166437#spectroscopic-data-of-1-2-diethoxybenzene-
nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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